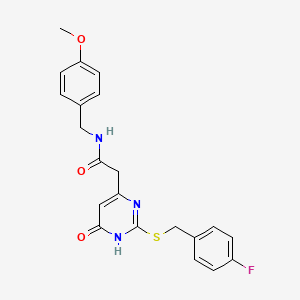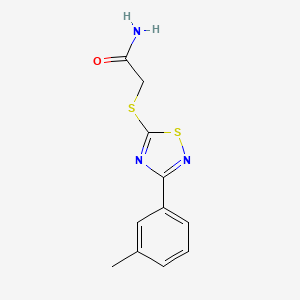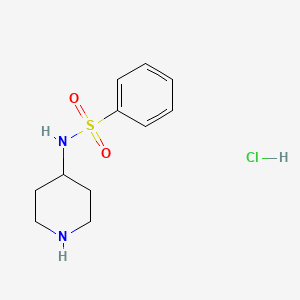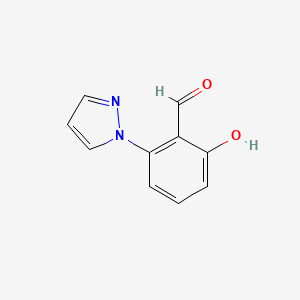
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propoxyphenyl group and a pentylpyridinyl group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate typically involves a multi-step process:
-
Formation of 4-Propoxyphenyl Benzoate
Starting Materials: 4-Hydroxybenzoic acid, 1-Bromopropane, and a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Procedure: 4-Hydroxybenzoic acid is reacted with 1-Bromopropane in the presence of potassium carbonate to form 4-Propoxyphenyl benzoate.
-
Formation of 5-Pentylpyridin-2-yl Benzoate
Starting Materials: 2-Bromopyridine and 1-Pentylmagnesium bromide (Grignard reagent).
Reaction Conditions: The reaction is performed in an anhydrous solvent such as tetrahydrofuran under inert atmosphere.
Procedure: 2-Bromopyridine is reacted with 1-Pentylmagnesium bromide to form 5-Pentylpyridin-2-yl benzoate.
-
Coupling Reaction
Starting Materials: 4-Propoxyphenyl benzoate and 5-Pentylpyridin-2-yl benzoate.
Reaction Conditions: The coupling reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.
Procedure: The two intermediates are coupled to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Propoxyphenyl 4-(4-pentylpyridin-2-yl)benzoate
- 4-Propoxyphenyl 4-(3-pentylpyridin-2-yl)benzoate
- 4-Propoxyphenyl 4-(2-pentylpyridin-2-yl)benzoate
Uniqueness
4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(4-propoxyphenyl) 4-(5-pentylpyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-3-5-6-7-20-8-17-25(27-19-20)21-9-11-22(12-10-21)26(28)30-24-15-13-23(14-16-24)29-18-4-2/h8-17,19H,3-7,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNYXIBKCTUCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2796623.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)

![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)




![5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2796638.png)

